molecular formula C10H8N2O3S B13638747 1,6-Dihydro-2-(5-methyl-2-thienyl)-6-oxo-4-pyrimidinecarboxylic acid

1,6-Dihydro-2-(5-methyl-2-thienyl)-6-oxo-4-pyrimidinecarboxylic acid

Cat. No.: B13638747
M. Wt: 236.25 g/mol
InChI Key: KEFHZLYYQVAVOP-UHFFFAOYSA-N
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Description

1,6-Dihydro-2-(5-methyl-2-thienyl)-6-oxo-4-pyrimidinecarboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dihydro-2-(5-methyl-2-thienyl)-6-oxo-4-pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate thienyl and pyrimidine precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Dihydro-2-(5-methyl-2-thienyl)-6-oxo-4-pyrimidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,6-Dihydro-2-(5-methyl-2-thienyl)-6-oxo-4-pyrimidinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6-Dihydro-2-(5-methyl-2-thienyl)-6-oxo-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Milrinone: A compound with a similar pyrimidine structure, used as a cardiac inotrope.

    Pyrimidinecarboxylic acids: A class of compounds with diverse biological activities.

Uniqueness

1,6-Dihydro-2-(5-methyl-2-thienyl)-6-oxo-4-pyrimidinecarboxylic acid is unique due to its specific thienyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H8N2O3S/c1-5-2-3-7(16-5)9-11-6(10(14)15)4-8(13)12-9/h2-4H,1H3,(H,14,15)(H,11,12,13)

InChI Key

KEFHZLYYQVAVOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC(=CC(=O)N2)C(=O)O

Origin of Product

United States

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